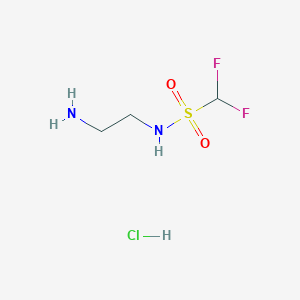

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride

Description

Historical Development of Fluorinated Sulfonamides in Academic Research

The integration of fluorine into sulfonamide scaffolds represents a pivotal advancement in medicinal chemistry. Sulfonamides first gained prominence in the 1930s with Gerhard Domagk’s discovery of Prontosil, a sulfonamide-based antibacterial agent. This breakthrough underscored the therapeutic potential of sulfonamides, prompting decades of research into their structural diversification. The introduction of fluorine into these frameworks emerged later, driven by fluorine’s unique physicochemical properties—including high electronegativity, small atomic radius, and metabolic stability—which enhance drug-like characteristics. Early fluorinated sulfonamides, such as celecoxib, demonstrated the value of fluorine in improving selectivity for cyclooxygenase-2 (COX-2) over COX-1, reducing gastrointestinal toxicity compared to non-fluorinated NSAIDs. By the 2000s, advances in synthetic methodologies, such as sulfonyl fluoride chemistry, enabled precise functionalization of sulfonamide terminals, facilitating the development of complex molecules like fedratinib, a JAK2 inhibitor approved for myelofibrosis. These innovations laid the groundwork for exploring difluorinated variants, including N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride, which combines the sulfonamide pharmacophore with a difluoromethyl group to optimize binding interactions and pharmacokinetics.

Significance in Medicinal Chemistry Research

Fluorinated sulfonamides occupy a critical niche in drug discovery due to their ability to modulate enzymatic activity with high specificity. The difluoromethyl group in this compound contributes to enhanced lipophilicity and metabolic stability, key factors in central nervous system (CNS)-targeted therapies. For instance, fluorinated sulfonamides have been shown to inhibit β-carbonic anhydrases (β-CAs) in pathogens like Mycobacterium tuberculosis, with potency influenced by fluorine’s electronic effects on the sulfonamide-zinc coordination. Additionally, the compound’s ethyleneamine side chain introduces conformational flexibility, enabling interactions with hydrophobic pockets in enzyme active sites. Recent studies highlight its utility as a intermediate in synthesizing kinase inhibitors, where the sulfonamide moiety acts as a hydrogen bond acceptor to stabilize protein-ligand complexes.

Table 1: Applications of Fluorinated Sulfonamides in Drug Development

Position in Modern Chemical Biology

In chemical biology, this compound serves as a versatile probe for studying enzyme dynamics and allosteric regulation. The difluoromethyl group’s electron-withdrawing properties lower the pKa of the sulfonamide NH, strengthening its coordination to catalytic zinc ions in metalloenzymes like carbonic anhydrases. This interaction is critical for designing isoform-selective inhibitors, as demonstrated by fluorinated sulfonamides targeting tumor-associated CA isoforms (CA-IX and CA-XII). Furthermore, the compound’s amine group enables conjugation to fluorescent tags or affinity matrices, facilitating proteome-wide profiling of sulfonamide-binding proteins. Recent work has leveraged these properties to map sulfonamide interactions in Helicobacter pylori, revealing novel targets for antimicrobial development.

Conceptual Framework for Difluorinated Sulfonamide Research

The design of this compound embodies three strategic principles: (1) Bioisosteric Replacement , where fluorine atoms mimic hydroxyl or methyl groups to improve binding without metabolic liability; (2) Pharmacophore Hybridization , merging sulfonamide motifs with amine-containing side chains to enhance solubility; and (3) Late-Stage Functionalization , using sulfonyl fluoride intermediates to streamline synthesis. For example, Li et al.’s synthesis of fedratinib involved amidation of a sulfonyl fluoride precursor with tert-butylamine, achieving a 93% yield. Similarly, Jiang’s three-component coupling method enables rapid assembly of primary sulfonamides from arenediazonium salts and sodium pyrosulfite. These approaches underscore the compound’s role as a modular scaffold for probing structure-activity relationships (SAR) in enzyme inhibition.

Table 2: Synthetic Strategies for Fluorinated Sulfonamides

Properties

IUPAC Name |

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8F2N2O2S.ClH/c4-3(5)10(8,9)7-2-1-6;/h3,7H,1-2,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSWRPQRMZVTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethanol with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Mechanisms and Key Reaction Types

The compound exhibits reactivity patterns typical of sulfonamides, with its difluoromethanesulfonamide moiety playing a central role. The difluoromethyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack.

Nucleophilic Substitution

The sulfonamide group undergoes nucleophilic substitution, where the leaving group (e.g., hydroxyl or amine) is displaced. This reaction is influenced by the electron-withdrawing difluoromethyl group, which stabilizes the transition state.

Elimination Reactions

Under certain conditions, elimination pathways may dominate, potentially forming double bonds or releasing gaseous byproducts (e.g., SO₂). The stability of intermediate carbocations or concerted mechanisms depends on the reaction environment.

Hydrolysis

The compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to cleavage of the sulfonamide bond. This reaction is critical in aqueous systems, where the hydrochloride salt enhances solubility.

Reaction Conditions and Experimental Outcomes

While specific data for this compound is limited, general sulfonamide reactivity informs its behavior:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Presence of nucleophile (e.g., OH⁻) | Formation of substituted products |

| Elimination | High temperatures or acidic/basic | Formation of unsaturated derivatives |

| Hydrolysis | Aqueous solutions (pH-dependent) | Breakdown of sulfonamide bond |

Note: Yields and exact conditions depend on experimental parameters. For analogous sulfonamides, nucleophilic substitution often proceeds efficiently in polar aprotic solvents .

Structural and Functional Insights

The difluoromethanesulfonamide moiety’s electron-withdrawing effect enhances reactivity in nucleophilic and elimination pathways. This feature distinguishes it from non-fluorinated sulfonamides, which may exhibit slower reaction kinetics.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride exhibits anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that compounds targeting kinases such as Jak3 and Tyk2 can be beneficial in treating malignancies associated with aberrant kinase activity . This compound may serve as a lead structure for developing new anticancer therapies.

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders. It is believed to influence glutamate receptor function, which is critical in conditions such as epilepsy and neurodegenerative diseases . By modulating these receptors, the compound may help restore normal neurotransmission and alleviate symptoms associated with these disorders.

Biochemical Applications

Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. It can inhibit serine proteases, which are involved in various physiological processes including blood coagulation and immune response. This makes it a valuable tool in biochemical assays aimed at understanding protease functions and their implications in disease states .

Cell Culture Applications

In laboratory settings, this compound is utilized in cell culture to prevent degradation of specific peptides such as acylated ghrelin. By stabilizing these peptides, researchers can study their biological effects without interference from enzymatic degradation .

Case Study 1: Anticancer Efficacy

A study published in the European Patent Office highlights the effectiveness of this compound in inhibiting the activity of specific protein kinases involved in cancer progression. The research demonstrated that treatment with this compound led to a significant reduction in tumor growth in animal models .

Case Study 2: Neurological Impact

Research conducted on animal models of epilepsy showed that administration of this compound resulted in decreased seizure frequency and severity. The findings suggest that this compound may modulate glutamate signaling pathways effectively, offering a potential therapeutic approach for epilepsy management .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared below with analogous sulfonamide hydrochlorides from the evidence, focusing on substituents and core modifications:

Key Observations:

- Aliphatic vs. Aromatic Sulfonamides: The target compound’s aliphatic sulfonamide backbone (vs.

- Substituent Diversity : Aromatic analogs feature halogen (Cl, Br, F) and methyl groups, which modulate steric bulk and electronic effects. For example, bromo substituents (as in ) increase molecular weight and polarizability.

Physicochemical Properties

*LogP values inferred from substituent contributions.

Biological Activity

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride is a sulfonamide compound with significant biological activity, particularly in the context of its pharmacological properties and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of Sulfonamide Compounds

Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects. The introduction of various substituents can significantly alter their pharmacological profiles. This compound is particularly noteworthy due to its unique structural features that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : Research has shown that certain sulfonamides can inhibit carbonic anhydrase (CA) isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

- Kinase Activity Modulation : The compound has been implicated in the inhibition of various protein kinases associated with proliferative disorders. By modulating kinase activity, it may have potential applications in cancer therapy .

Table 1: Biological Activity Summary

| Study | Biological Activity | Target | Effect |

|---|---|---|---|

| Study 1 | Inhibition of CA IV | Carbonic Anhydrase | Decreased enzyme activity |

| Study 2 | Antitumor activity | Various cancer cell lines | Induced apoptosis |

| Study 3 | Modulation of kinases | Receptor Tyrosine Kinases | Reduced proliferation |

Case Studies and Experimental Findings

Several studies have explored the pharmacological effects of this compound:

- Cardiovascular Effects : One study evaluated the impact of related sulfonamide derivatives on perfusion pressure in isolated heart models. The results indicated that compounds similar to this compound could significantly reduce perfusion pressure, suggesting a potential mechanism involving calcium channel modulation .

- Cytotoxicity in Cancer Models : A cytotoxicity evaluation revealed that derivatives containing the aminoethyl group exhibited pro-apoptotic properties in cancer cell lines such as CaCo-2 and A549. The compounds induced early apoptosis at varying rates, indicating their potential as anticancer agents .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These models suggest favorable properties for oral bioavailability and tissue distribution .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride, and what critical parameters influence yield?

- Methodological Answer : A common approach involves sequential amidation and hydrochlorination. For example, reacting 1,1-difluoromethanesulfonyl chloride with 2-aminoethylamine in anhydrous dichloromethane under nitrogen, followed by HCl gas introduction for salt formation. Key parameters include maintaining a molar ratio of 1:1.2 (sulfonyl chloride to amine) to minimize unreacted starting material, temperature control (0–5°C during sulfonamide formation), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via recrystallization in ethanol/water (3:1 v/v) improves yield to >85% .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify amine proton integration (δ 2.8–3.2 ppm for -CH2NH2) and sulfonamide sulfur connectivity (δ 45–50 ppm in 13C).

- 19F NMR : Confirm difluoromethylene group (δ -110 to -120 ppm, characteristic J-coupling ~240 Hz).

- ESI-MS : Molecular ion peak at m/z 224.66 ([M+H]+) and chloride adducts.

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

Q. What are the recommended storage conditions and handling protocols to ensure the compound's stability?

- Methodological Answer : Store at -20°C in amber glass vials under argon to prevent hygroscopic degradation. Use desiccants (e.g., silica gel) in storage containers. During handling, wear nitrile gloves, safety goggles, and a lab coat. Avoid prolonged exposure to light or humidity. For waste, neutralize with 1M NaOH and segregate in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (e.g., THF vs. DCM), base (e.g., triethylamine vs. pyridine), and reaction time. Use HPLC to quantify by-products like unreacted sulfonyl chloride or dimerization products.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation at lower temperatures (0°C), reducing side reactions.

- In-line FTIR Monitoring : Track sulfonyl chloride consumption (disappearance of ~1370 cm⁻1 S=O stretch) to determine reaction endpoint .

Q. What experimental strategies can resolve discrepancies in reported solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, acetonitrile, methanol) using a gravimetric method (saturate solvent, filter, and dry residue).

- pH-Dependent Solubility : Titrate aqueous solutions (pH 2–12) with HCl/NaOH and measure solubility via UV-Vis (λmax ~210 nm).

- Thermodynamic Analysis : Use Van’t Hoff plots to calculate enthalpy/entropy of dissolution in conflicting solvents (e.g., DMF vs. ethanol) .

Q. How to investigate the compound's reactivity under aqueous vs. anhydrous conditions, and what analytical methods track decomposition?

- Methodological Answer :

- Kinetic Studies : Prepare 0.1M solutions in H2O (buffered at pH 5, 7, 9) and anhydrous DMSO. Sample aliquots at 0, 24, 48, and 72 hours.

- HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis to 1,1-difluoromethanesulfonic acid and ethylenediamine). Use a C18 column with 0.1% TFA in water/acetonitrile gradient.

- 19F NMR Stability Assay : Track fluorine signal integrity; loss of coupling or shifts indicate bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.